molecular formula C24H34O5S B14183294 8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid CAS No. 844476-59-1

8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B14183294
CAS No.: 844476-59-1
M. Wt: 434.6 g/mol
InChI Key: IJKLISLUBYTDBE-UHFFFAOYSA-N
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Description

8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid is a complex organic compound that combines an octanol derivative with a sulfonic acid group This compound is notable for its unique structure, which includes both an ethenylphenyl group and a methoxy group attached to an octanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid typically involves multiple steps. One common method includes the alkylation of 4-ethenylphenol with an appropriate octanol derivative under basic conditions to form the intermediate 8-[(4-ethenylphenyl)methoxy]octan-1-ol. This intermediate is then sulfonated using 4-methylbenzenesulfonic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion of ethenyl to ethyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in acid-base reactions, while the ethenyl and methoxy groups can engage in electrophilic and nucleophilic interactions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an ethenylphenyl and a sulfonic acid group makes it particularly versatile in various chemical and biological contexts .

Properties

CAS No.

844476-59-1

Molecular Formula

C24H34O5S

Molecular Weight

434.6 g/mol

IUPAC Name

8-[(4-ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C17H26O2.C7H8O3S/c1-2-16-9-11-17(12-10-16)15-19-14-8-6-4-3-5-7-13-18;1-6-2-4-7(5-3-6)11(8,9)10/h2,9-12,18H,1,3-8,13-15H2;2-5H,1H3,(H,8,9,10)

InChI Key

IJKLISLUBYTDBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC1=CC=C(C=C1)COCCCCCCCCO

Origin of Product

United States

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